
4-Aminomethyl-3,3-dimethyloxindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3,3-dimethylindolin-2-one is an organic compound that belongs to the indoline family This compound is characterized by its unique structure, which includes an indolinone core with an aminomethyl group at the 4-position and two methyl groups at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indolinone core to indoline.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and indolines, depending on the specific reagents and conditions used.
科学的研究の応用
4-(Aminomethyl)-3,3-dimethylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indolinone core can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound shares the aminomethyl group but has a benzoic acid core instead of an indolinone core.
4-(Aminomethyl)-2-methylpyrimidine: Similar in having an aminomethyl group, but with a pyrimidine core.
Uniqueness
4-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its indolinone core, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 3-position further differentiates it from other similar compounds, potentially enhancing its stability and reactivity in various applications.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-(aminomethyl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)9-7(6-12)4-3-5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
InChIキー |
JHLUDDBYSVESFG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC=C2NC1=O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


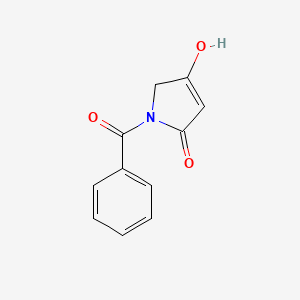
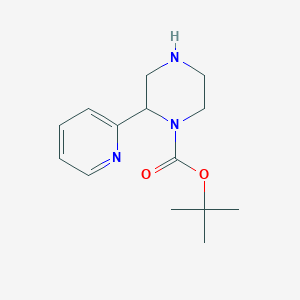
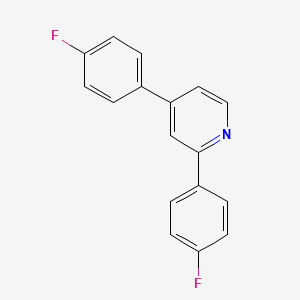


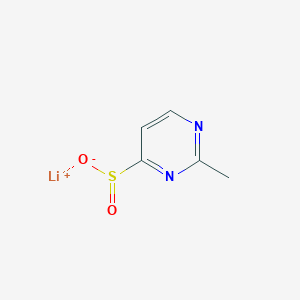

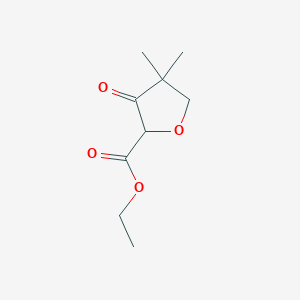
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
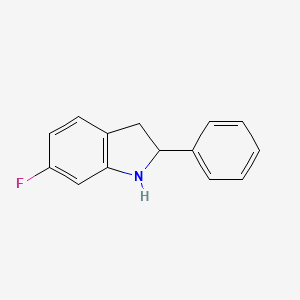
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)


